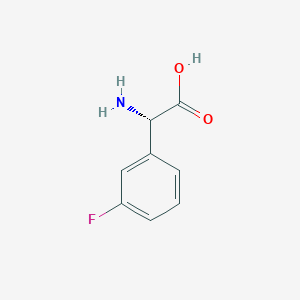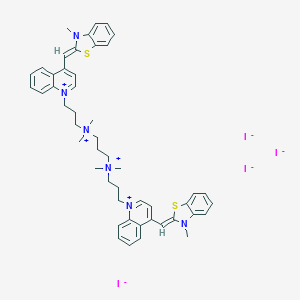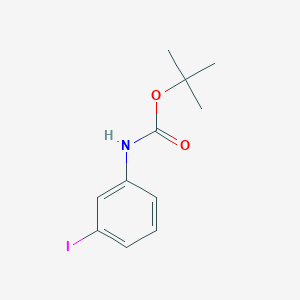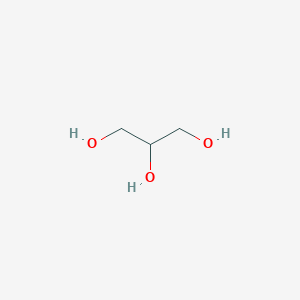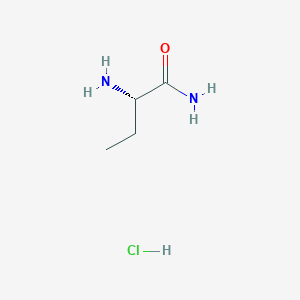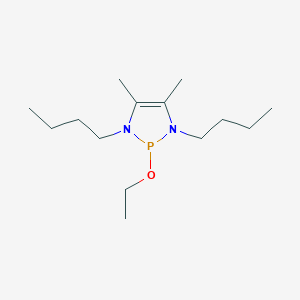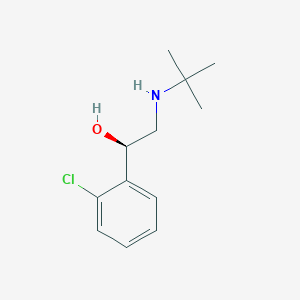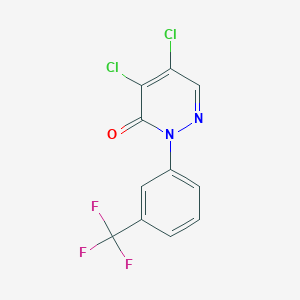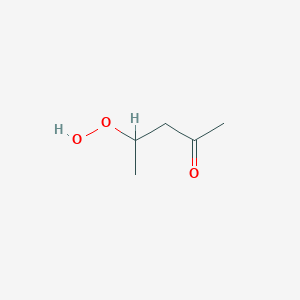
4-Hydroperoxypentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroperoxypentan-2-one, commonly known as HPP, is a highly reactive organic compound that has gained significant attention in the field of organic chemistry. It is a versatile molecule that can undergo various chemical transformations, making it an important intermediate in the synthesis of several valuable compounds.
Mecanismo De Acción
The mechanism of action of HPP involves the formation of a highly reactive species called a peroxide intermediate. This intermediate can undergo various chemical transformations, including nucleophilic addition, electrophilic substitution, and radical reactions.
Efectos Bioquímicos Y Fisiológicos
HPP has been shown to exhibit potent antioxidant and anti-inflammatory properties. It has also been demonstrated to have a protective effect against oxidative stress-induced damage in various cell types. HPP has also been shown to have antitumor activity in several cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using HPP in lab experiments is its high reactivity, which allows for efficient chemical transformations. However, HPP is also highly unstable and can decompose rapidly, making it difficult to handle and store.
Direcciones Futuras
There are several potential future directions for research involving HPP. One area of research could focus on the development of new synthetic methodologies using HPP as a key intermediate. Another area of research could involve the investigation of HPP's potential as an antioxidant and anti-inflammatory agent in vivo. Additionally, further studies could explore the potential use of HPP as a therapeutic agent for various diseases, including cancer.
Métodos De Síntesis
HPP can be synthesized by the reaction of hydrogen peroxide with pentan-2-one in the presence of a catalyst. This reaction results in the formation of HPP as the main product along with other minor products.
Aplicaciones Científicas De Investigación
HPP has been extensively studied for its potential applications in organic synthesis. It has been used as a key intermediate in the synthesis of several bioactive compounds, including natural products and pharmaceuticals. HPP has also been used as a reagent for the selective oxidation of alcohols and amines.
Propiedades
Número CAS |
141946-92-1 |
|---|---|
Nombre del producto |
4-Hydroperoxypentan-2-one |
Fórmula molecular |
C5H10O3 |
Peso molecular |
118.13 g/mol |
Nombre IUPAC |
4-hydroperoxypentan-2-one |
InChI |
InChI=1S/C5H10O3/c1-4(6)3-5(2)8-7/h5,7H,3H2,1-2H3 |
Clave InChI |
BOKMIGXVNYNOOE-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)C)OO |
SMILES canónico |
CC(CC(=O)C)OO |
Sinónimos |
2-Pentanone, 4-hydroperoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



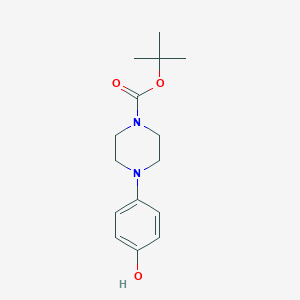
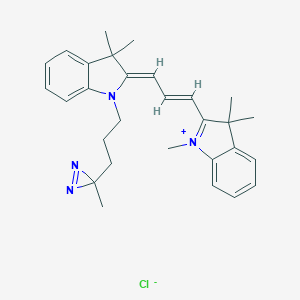
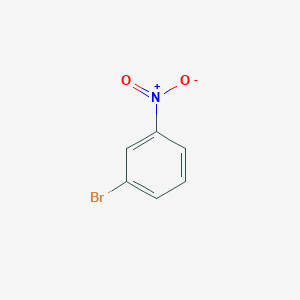
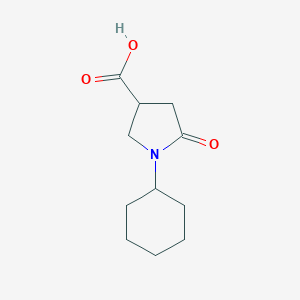
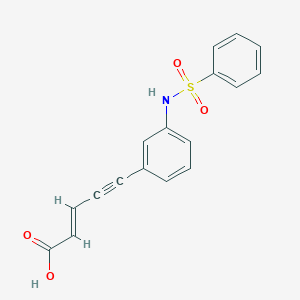
![[1,3]Thiazolo[4,5-c][1,2]oxazole](/img/structure/B119276.png)
